3-乙基-1-苯并呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

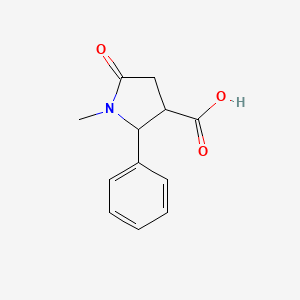

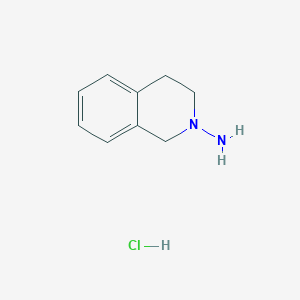

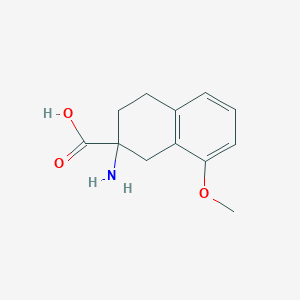

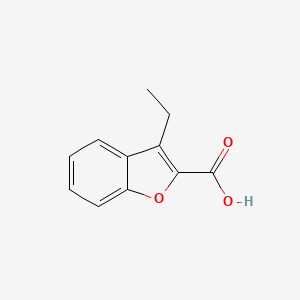

3-Ethyl-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of 3-ethyl-1-benzofuran-2-carboxylic acid includes an ethyl group at the third position and a carboxylic acid group at the second position of the benzofuran ring.

Synthesis Analysis

The synthesis of benzofuran derivatives, such as benzofuran-2-carboxylic acid, typically involves the use of salicylaldehyde, ethyl chloroacetate, and K2CO3 with KI as a catalyst. The reaction conditions are optimized to achieve high purity and yield, with one study reporting a purity of 98% and a yield of 67.7% . Although this paper does not directly discuss the synthesis of 3-ethyl-1-benzofuran-2-carboxylic acid, the methodology could be adapted for its synthesis by introducing an ethyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with the potential for various interactions stabilizing the crystal structure. For instance, a related compound, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, exhibits aromatic π–π interactions and C—H⋯π interactions, as well as intermolecular C—H⋯O hydrogen bonds . These interactions are crucial for the stability and properties of the compound.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the oxidation of ethyl 2-(5-bromo-3-ethylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid leads to the formation of a sulfinyl derivative . Additionally, the introduction of substituents on the benzofuran ring, such as a sulfur atom, can significantly affect the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethyl-1-benzofuran-2-carboxylic acid would be influenced by its functional groups. The presence of the carboxylic acid group would contribute to its acidity and potential for forming dimers through hydrogen bonding. The ethyl group would impart some hydrophobic character to the molecule. While specific data on 3-ethyl-1-benzofuran-2-carboxylic acid is not provided, related compounds have been shown to possess interesting properties, such as disordered ethyl groups in their crystal structure .

科学研究应用

合成和化学性质

- 3-乙基-1-苯并呋喃-2-羧酸及其衍生物主要用于合成研究。例如,王涛涛(2012年)报道了使用水杨醛、氯乙酸乙酯和K2CO3合成苯并呋喃-2-羧酸,纯度达到98%,收率为67.7% (Wang Tao-tao, 2012)。

- Gao等人(2011年)描述了通过一锅法合成苯并呋喃-2-基-喹啉-3-羧酸衍生物,从而得到一系列新型含亚甲二氧基基团的化合物 (Gao et al., 2011)。

结构和光谱分析

- Sagaama等人(2020年)对1-苯并呋喃-2-羧酸进行了结构优化、分子对接分析和振动性质研究,揭示了其电子和非线性光学性质,以及对癌症和微生物疾病的潜在抑制剂效果 (Sagaama et al., 2020)。

晶体学研究

- Choi等人(2009年)制备了类似化合物3-乙基硫基-5-氟-1-苯并呋喃-2-基乙酸,并分析了其晶体结构,突出了分子间氢键和π-π相互作用 (Choi et al., 2009)。

抗氧化和抗菌研究

- Shankerrao等人(2013年)合成了2-(1-苯并呋喃-2-基)喹啉-4-羧酸的酚酯和酰胺,显示出显著的抗氧化和抗菌活性,突出了该化合物在药物化学中的潜力 (Shankerrao et al., 2013)。

生物活性

- Mubarak等人(2007年)对具有显著抗HIV活性的新苯并呋喃衍生物进行了研究,展示了苯并呋喃衍生物在抗病毒治疗中的治疗潜力 (Mubarak et al., 2007)。

未来方向

Benzofuran derivatives have shown a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications . Therefore, “3-Ethyl-1-benzofuran-2-carboxylic acid” and similar compounds may have potential applications in the development of new therapeutic agents.

属性

IUPAC Name |

3-ethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJMNAIMOCVKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510769 |

Source

|

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

26690-96-0 |

Source

|

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

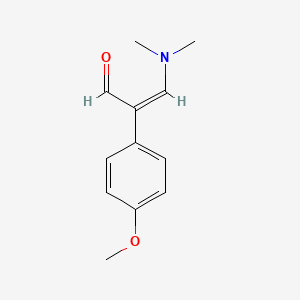

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)